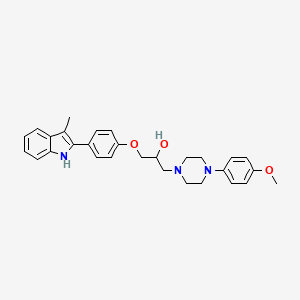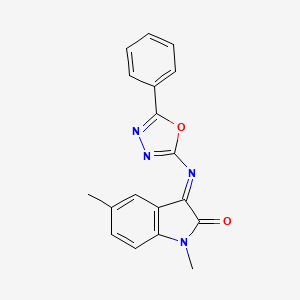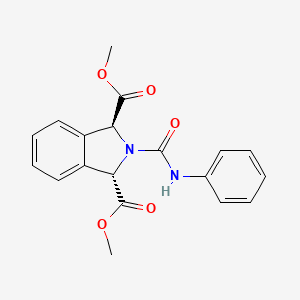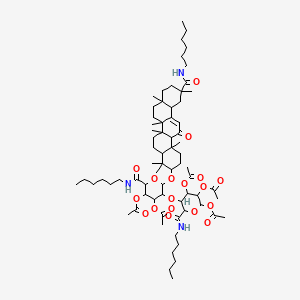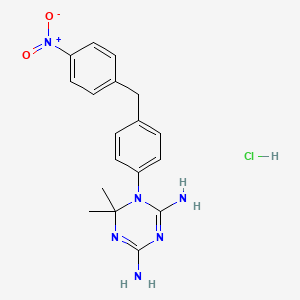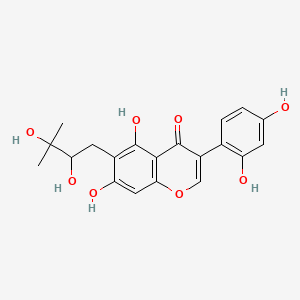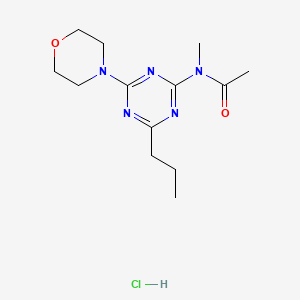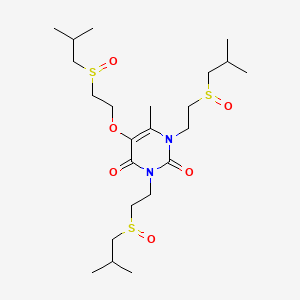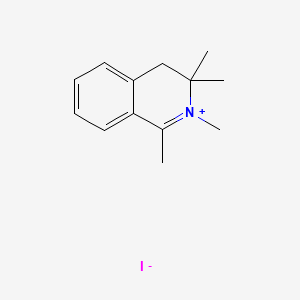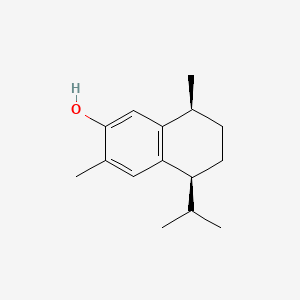
cis-5,6,7,8-Tetrahydro-3,8-dimethyl-5-(1-methylethyl)-2-naphthalenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-5,6,7,8-Tetrahydro-3,8-dimethyl-5-(1-methylethyl)-2-naphthalenol: is an organic compound belonging to the class of naphthalenols This compound is characterized by its unique structure, which includes a tetrahydronaphthalene core with various substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-5,6,7,8-Tetrahydro-3,8-dimethyl-5-(1-methylethyl)-2-naphthalenol typically involves multi-step organic reactions. One common approach might include:
Hydrogenation: Starting from a naphthalene derivative, hydrogenation can be used to introduce the tetrahydro structure.
Alkylation: Introduction of the isopropyl group at the 5-position can be achieved through Friedel-Crafts alkylation.
Methylation: Methyl groups at the 3 and 8 positions can be introduced using methylating agents such as methyl iodide in the presence of a base.
Hydroxylation: The hydroxyl group at the 2-position can be introduced through selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
化学反応の分析
Types of Reactions
cis-5,6,7,8-Tetrahydro-3,8-dimethyl-5-(1-methylethyl)-2-naphthalenol: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while substitution could introduce halogenated or hydroxylated derivatives.
科学的研究の応用
cis-5,6,7,8-Tetrahydro-3,8-dimethyl-5-(1-methylethyl)-2-naphthalenol:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as in drug development for treating specific diseases.
Industry: Utilized in the production of specialty chemicals, fragrances, or as a precursor for more complex molecules.
作用機序
The mechanism by which cis-5,6,7,8-Tetrahydro-3,8-dimethyl-5-(1-methylethyl)-2-naphthalenol exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins to exert its biological effects.
Pathways Involved: The compound could modulate specific biochemical pathways, such as inflammatory or metabolic pathways, to achieve its effects.
類似化合物との比較
Similar Compounds
cis-5,6,7,8-Tetrahydro-2-naphthalenol: Lacks the methyl and isopropyl substituents, which may affect its chemical and biological properties.
3,8-Dimethyl-2-naphthalenol: Does not have the tetrahydro structure, which could influence its reactivity and applications.
5-Isopropyl-2-naphthalenol: Similar structure but without the tetrahydro and additional methyl groups.
Uniqueness
cis-5,6,7,8-Tetrahydro-3,8-dimethyl-5-(1-methylethyl)-2-naphthalenol: is unique due to its specific combination of substituents and the tetrahydronaphthalene core
特性
CAS番号 |
24406-03-9 |
|---|---|
分子式 |
C15H22O |
分子量 |
218.33 g/mol |
IUPAC名 |
(5S,8S)-3,8-dimethyl-5-propan-2-yl-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C15H22O/c1-9(2)12-6-5-10(3)13-8-15(16)11(4)7-14(12)13/h7-10,12,16H,5-6H2,1-4H3/t10-,12-/m0/s1 |
InChIキー |
UTBFITAKBXMXCZ-JQWIXIFHSA-N |
異性体SMILES |
C[C@H]1CC[C@H](C2=C1C=C(C(=C2)C)O)C(C)C |
正規SMILES |
CC1CCC(C2=C1C=C(C(=C2)C)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


